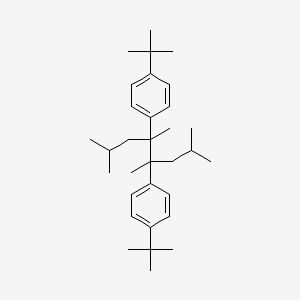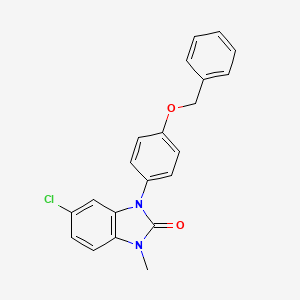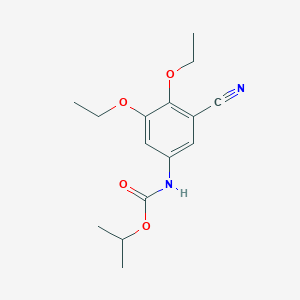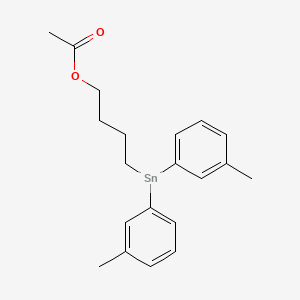
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine is a complex organic compound that combines the properties of both an unsaturated dicarboxylic acid and a tertiary amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine typically involves a multi-step process. One common route starts with the preparation of the piperidine derivative, followed by the introduction of the phenyl group and the dimethylamine moiety. The final step involves the formation of the (E)-but-2-enedioic acid moiety through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
2-phenylethanol: An aromatic alcohol with similar structural features.
p-hydroxyphenylethanol: A hydroxylated derivative with additional functional groups.
4-hydroxybenzaldehyde: An aromatic aldehyde with similar electronic properties.
Uniqueness
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine is unique due to its combination of an unsaturated dicarboxylic acid and a tertiary amine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
81402-46-2 |
|---|---|
Fórmula molecular |
C24H34N2O8 |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C16H26N2.2C4H4O4/c1-17(2)14-11-16(15-9-5-3-6-10-15)18-12-7-4-8-13-18;2*5-3(6)1-2-4(7)8/h3,5-6,9-10,16H,4,7-8,11-14H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clave InChI |
KMKJJUADNUKWBN-LVEZLNDCSA-N |
SMILES isomérico |
CN(CCC(N1CCCCC1)C2=CC=CC=C2)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCC(C1=CC=CC=C1)N2CCCCC2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphanium chloride](/img/structure/B14428152.png)

![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)


![Bis[(4-methoxyphenyl)ethynyl]mercury](/img/structure/B14428197.png)


![Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-](/img/structure/B14428217.png)
![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)

![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)
